In Silico Profiling of the 1-(4-Hydroxyphenyl)piperidin-2-one Scaffold
In Silico Profiling of the 1-(4-Hydroxyphenyl)piperidin-2-one Scaffold
A Technical Guide to Factor Xa Fragment Modeling and Metabolic Assessment
Executive Summary
This technical guide outlines a rigorous in silico framework for modeling 1-(4-Hydroxyphenyl)piperidin-2-one . This molecule represents a critical pharmacophore found in the P4 binding motif of blockbuster anticoagulants (e.g., Apixaban) and serves as a scaffold for NMDA receptor modulators.
This guide moves beyond basic docking to address the specific challenges of this scaffold: the electronic conjugation between the lactam nitrogen and the phenol ring, the critical role of the S4 hydrophobic pocket in Factor Xa (FXa) binding, and the metabolic liabilities introduced by the exposed hydroxyl group.
Part 1: Ligand Chemistry & Quantum Mechanical (QM) Profiling
Before engaging in protein-ligand docking, the ligand's electronic state must be accurately characterized. Standard force fields (MMFF94, OPLS3e) often underestimate the rotational energy barrier created by the N-phenyl bond in lactam systems.
Density Functional Theory (DFT) Optimization
The conjugation between the piperidin-2-one nitrogen and the phenyl ring creates a partial double bond character, restricting rotation. Accurate modeling requires QM-derived parameters.
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Objective: Determine the low-energy torsional profile of the N-C(phenyl) bond.
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Protocol:
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Geometry Optimization: Perform at the B3LYP/6-31G* level of theory using Gaussian or Jaguar.
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Torsional Scan: Rotate the dihedral angle between the lactam ring and the phenyl ring in 10° increments.
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ESP Calculation: Generate Electrostatic Potential (ESP) charges to replace standard partial charges in subsequent MD simulations.
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Tautomer & Ionization States
The 4-hydroxyl group (phenol) has a pKa
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Action: Generate both the neutral (protonated) and anionic (deprotonated) states.
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Critical Check: In the Factor Xa S4 pocket, the environment is hydrophobic (lined by Trp215, Phe174). Retain the neutral form for binding simulations, as deprotonation would incur a massive desolvation penalty.
Part 2: Structure-Based Design (Target: Factor Xa)
The primary biological context for this scaffold is the inhibition of Coagulation Factor Xa (FXa).[1][2][3] The piperidin-2-one moiety is a classic "P4 moiety" designed to occupy the aryl-binding S4 pocket of FXa.
Target Selection & Preparation
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Reference PDB: 2P16 (Crystal structure of Apixaban bound to Human Factor Xa).
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Rationale: Apixaban contains the 1-(4-methoxyphenyl)piperidin-2-one substructure.[4][5] Using this crystal structure allows for "scaffold hopping" validation—we are modeling the 4-hydroxy analogue (a potential metabolite or derivative) into a known active conformation.
Docking Protocol (Step-by-Step)
| Step | Parameter/Action | Technical Rationale |
| 1. Grid Generation | Center: | Focus search space on the P4 binding region (Tyr99, Phe174, Trp215). |
| 2. Constraints | H-Bond Constraint: Gly216 (Backbone NH) | The lactam carbonyl must accept a hydrogen bond from Gly216 to mimic the native substrate. |
| 3. Sampling | Precision: XP (Extra Precision) / Exhaustiveness: 32 | High sampling is required to resolve the pi-stacking of the phenyl ring against Trp215. |
| 4. Scoring | Function: ChemScore or GlideScore | Emphasis on lipophilic terms and aromatic interactions. |
Interaction Topology (DOT Visualization)
The following diagram illustrates the critical binding interactions expected for this scaffold within the Factor Xa active site.
Caption: Interaction topology of the lactam scaffold within the Factor Xa S4 pocket. Green arrows indicate critical H-bonds.
Part 3: Molecular Dynamics (MD) & Stability Analysis
Docking provides a static snapshot. MD is required to verify if the 4-hydroxyl group destabilizes the binding mode through solvation effects.
Simulation Setup
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Engine: GROMACS 2024 or Desmond.
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Force Field: CHARMM36m (best for protein-ligand complexes) or OPLS4.
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Solvent Model: TIP3P water box with 0.15 M NaCl (physiological ionic strength).
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Duration: 100 ns (sufficient for fragment stability).
Key Analysis Metrics
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RMSD (Ligand): Calculate the Root Mean Square Deviation of the ligand heavy atoms relative to the protein backbone.
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Success Criteria: RMSD < 2.0 Å over the last 50 ns.
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Water Bridge Analysis: The 4-OH group faces the solvent interface in the S4 pocket.
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Hypothesis: The OH group may recruit water molecules that bridge to Glu97 .
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Measurement: Calculate radial distribution function (RDF) of water oxygens around the ligand 4-OH oxygen.
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Part 4: ADMET & Metabolic Liability Modeling
The 1-(4-hydroxyphenyl) moiety is a "metabolic alert." It is a likely substrate for Phase II conjugation (Glucuronidation) or further Phase I oxidation.
Metabolic Pathway Prediction
Using tools like BioTransformer or FAME 3 , we model the biotransformation of the scaffold.
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Pathway A (Glucuronidation): The exposed phenol is a prime target for UGT enzymes (e.g., UGT1A1).
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In Silico Task: Dock the ligand into the UGT1A1 crystal structure (PDB: 4WK9) to assess steric feasibility of glucuronide transfer.
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Pathway B (Quinone Formation): Oxidation of the phenol to a quinone-imine reactive metabolite.
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In Silico Task: Calculate the Bond Dissociation Energy (BDE) of the phenolic O-H bond using DFT. Lower BDE correlates with higher risk of reactive metabolite formation.
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ADMET Profiling Workflow
The following workflow integrates structural modeling with toxicity prediction.
Caption: Workflow for assessing the metabolic stability and toxicity risks of the phenolic lactam scaffold.
Part 5: References
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Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.
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Protein Data Bank. (2007). Crystal Structure of Human Factor Xa complexed with Apixaban (PDB: 2P16). RCSB PDB.
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Wockhardt Limited. (2016). Process for the preparation of Apixaban (WO2016020711A1).[6] Google Patents.
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SwissADME. (2024). Free Web Tool for ADME and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics.
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GROMACS Development Team. (2024). GROMACS: High-performance molecular dynamics. GROMACS.org.
Sources
- 1. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. An Improved Process For Preparing Intermediate Of Apixaban [quickcompany.in]
- 4. data.epo.org [data.epo.org]
- 5. US9932336B2 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 6. WO2016020711A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
